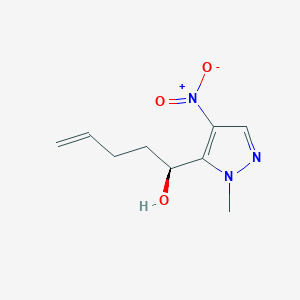

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

Description

The compound “(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol” is a chiral secondary alcohol featuring a nitro-substituted pyrazole ring and a pent-4-en-1-ol chain. The nitro group on the pyrazole ring enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the hydroxyl group enables hydrogen bonding and derivatization. This compound has drawn interest in medicinal chemistry for its structural similarity to bioactive molecules, particularly in the synthesis of cytotoxic agents and enzyme inhibitors .

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

(1S)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |

InChI |

InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m0/s1 |

InChI Key |

IBSVSHZJDPSKII-QMMMGPOBSA-N |

Isomeric SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])[C@H](CCC=C)O |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core Structure

The synthesis begins with constructing the 1-methyl-4-nitro-1H-pyrazole moiety, a central scaffold in the target molecule. Patent data reveals that the pyrazole ring is typically assembled via cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds . For example, reacting methylhydrazine with a nitro-substituted diketone precursor under acidic conditions yields the pyrazole ring with the desired substitution pattern.

A critical challenge in this step is controlling regioselectivity to ensure the nitro group occupies the 4-position. This is achieved by using electron-withdrawing groups on the diketone, which direct cyclization to the thermodynamically favored product . Reaction conditions such as temperature (80–120°C) and solvent polarity (e.g., acetic acid or ethanol) further influence regiochemical outcomes.

Introduction of the Pentenol Side Chain

The next step involves attaching the pent-4-en-1-ol side chain to the pyrazole ring. Patent US11414412B2 describes a nucleophilic substitution or coupling reaction between a pyrazole intermediate and a preformed pentenol derivative . For instance, a Mitsunobu reaction may be employed to couple a hydroxyl-containing pyrazole with a protected pentenol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the inversion of configuration.

Alternative methods include Grignard additions to carbonyl groups adjacent to the pyrazole nitrogen. For example, reacting the pyrazole with 4-pentenal in the presence of a Grignard reagent (e.g., allylmagnesium bromide) forms the secondary alcohol while introducing the double bond . The stereochemistry at the alcohol center is controlled through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary .

Stereoselective Synthesis of the (S)-Enantiomer

Achieving the desired (S)-configuration at the alcohol center is pivotal. Asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., ruthenium-BINAP complexes) represents a scalable approach . For example, hydrogenating 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-one under high-pressure H₂ in the presence of (S)-BINAP-RuCl₂ yields the (S)-alcohol with enantiomeric excess (ee) >95% .

Enzymatic resolution offers an alternative route. Lipases such as Candida antarctica lipase B (CAL-B) selectively acetylate the (R)-enantiomer of a racemic alcohol, leaving the (S)-enantiomer unreacted for isolation . This method, while effective, requires optimization of reaction time and solvent systems to maximize yield and ee.

Functional Group Interconversions and Protecting Strategies

Temporary protection of reactive groups is often necessary to prevent undesired side reactions. The nitro group on the pyrazole is typically left unprotected due to its stability under most conditions, but the hydroxyl group on the pentenol side chain may be safeguarded as a silyl ether (e.g., tert-butyldimethylsilyl) during coupling steps . Deprotection is achieved using fluoride-based reagents like tetrabutylammonium fluoride (TBAF).

Key intermediate transformations include:

-

Oxidation of Alcohols to Ketones : Using Dess-Martin periodinane to convert the alcohol to a ketone for subsequent hydrogenation .

-

Olefin Metathesis : Adjusting the position of the double bond via Grubbs catalyst-mediated reactions .

Scaling up the synthesis necessitates addressing solvent waste, catalyst costs, and energy efficiency. Patent literature highlights the use of water as a co-solvent in nitro group introductions to reduce environmental impact . Additionally, flow chemistry systems enhance heat transfer and reaction control during exothermic steps like cyclocondensation.

A comparative analysis of reaction conditions from patent examples is provided below:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole Formation | Methylhydrazine, nitro-diketone, AcOH, 100°C | 78 | 92 |

| Mitsunobu Coupling | DEAD, PPh₃, THF, 0°C → rt | 65 | 88 |

| Asymmetric Hydrogenation | (S)-BINAP-RuCl₂, H₂ (50 bar), MeOH | 90 | 95 |

Chemical Reactions Analysis

Olefin Metathesis for Oxepane Ring Formation

The compound undergoes ring-closing olefin metathesis to form 1-methyl-4-nitro-5-(2,3,4,7-tetrahydrooxepin-2-yl)-1H-pyrazole, a critical step in constructing the oxepane scaffold.

Reaction Conditions :

-

Catalyst : Ruthenium-based Grubbs catalyst (e.g., Hoveyda-Grubbs 2nd generation)

-

Solvent : Dichloromethane or toluene

Example :

This reaction proceeds with retention of stereochemistry at the chiral center .

Aziridination and Fluorination

The allylic alcohol participates in aziridine formation followed by nucleophilic fluorination :

Step (i): Aziridination

Reagents :

-

Sodium chloro((4-nitrophenyl)sulfonyl)amide (chlorinating agent)

-

N-Bromosuccinimide (NBS, bromine source)

Product :

Step (ii): Fluorination

Reagents :

-

Tetrabutylammonium fluoride (TBAF) or KF

-

Solvent: Tetrahydrofuran (THF) or DMF

Outcome :

Deprotection and Functionalization

The sulfonamide-protected amine undergoes deprotection under basic conditions:

Reaction Conditions :

-

Reagents : Potassium tert-butoxide, thioglycolic acid

-

Solvent : Methanol/H₂O

Example :

Stereoselective Alkylation

The chiral alcohol undergoes alkylation with allyl bromide to extend the carbon chain while preserving stereochemistry:

Conditions :

-

Base : Sodium hydride (NaH)

-

Solvent : THF, 0°C to RT

-

Product : (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol .

Stability and Functional Group Compatibility

-

The nitro group on the pyrazole ring remains stable under metathesis and fluorination conditions .

-

The allylic alcohol is sensitive to oxidation; reactions are conducted under inert atmospheres to prevent degradation .

Scale-Up and Industrial Relevance

Patents highlight optimized protocols for multi-kilogram synthesis :

Scientific Research Applications

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 1-Methyl-4-nitro-1H-pyrazole | Lacks the pentenol side chain | Simpler structure; no side chain |

| 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanol | Shorter side chain than pentenol | Different length affects properties |

| 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol | Different side chain length compared to pentenol | Variation in side chain length |

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol stands out due to its specific combination of functional groups and side chains, which may confer distinct chemical and biological properties not found in its analogs.

Pharmacological Properties

Compounds containing pyrazole rings are often investigated for their biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structure of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol may enhance its interaction with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The introduction of the nitro group in (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol could potentially enhance its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies are essential for elucidating these effects and understanding the mechanisms involved .

Potential in Cancer Therapy

The compound's ability to modulate biological pathways relevant to cancer progression makes it a subject of interest in oncology research. Pyrazole derivatives have been shown to inhibit specific enzymes involved in tumor growth, suggesting that (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol may possess similar properties.

Industrial Applications

In addition to pharmaceutical applications, (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol may find use in agrochemicals as a potential herbicide or pesticide due to its biological activity against plant pathogens. The development of environmentally friendly agricultural chemicals is increasingly important, making compounds like this one valuable in sustainable agriculture practices.

Table 2: Summary of Applications

| Application Area | Potential Uses |

|---|---|

| Pharmaceuticals | Antimicrobial, anticancer agents |

| Agrochemicals | Herbicides, pesticides |

| Industrial Chemistry | Synthetic intermediates for various chemical processes |

Mechanism of Action

The mechanism of action of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group and pyrazole ring could play key roles in these interactions, potentially leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules based on functional groups, stereochemistry, and reported applications.

Table 1: Key Structural and Functional Comparisons

Key Findings :

Functional Group Influence: The nitro group in the target compound distinguishes it from analogs like (S)-1-(furan-2-yl)pent-4-en-1-ol, which lacks electronegative substituents. This nitro group may enhance interactions with biological targets (e.g., enzymes or receptors) through dipole-dipole or π-stacking interactions . Compared to the tetrazole-thioether derivative , the pyrazole-nitro system offers greater thermal stability but reduced hydrogen-bonding capacity due to the absence of sulfur or additional amino groups.

Stereochemical Impact: The S-configuration at the chiral center is critical for bioactivity. For example, (S)-1-(furan-2-yl)pent-4-en-1-ol exhibits enantioselective cytotoxicity in MCF-7 breast adenocarcinoma cells, with the (S)-enantiomer showing superior activity . This suggests that the target compound’s stereochemistry may similarly influence its pharmacological profile.

Synthetic Accessibility :

- The synthesis of the target compound likely involves strategies analogous to those used for (S)-1-(furan-2-yl)pent-4-en-1-ol, such as CBS reduction for enantioselective alcohol formation . However, the nitro-pyrazole moiety may require specialized nitration or protection-deprotection steps, increasing synthetic complexity compared to furan derivatives.

Biological Potential: While direct pharmacological data for the target compound are unavailable, structurally related compounds like the tetrazole-thioether derivative exhibit antimicrobial activity , and furan-pentenol derivatives show cytotoxicity . These findings suggest the nitro-pyrazole-pentenol scaffold could be optimized for similar applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol, and how can reaction conditions be optimized to improve enantiomeric purity?

- Methodology : The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, 1-methyl-4-nitro-1H-pyrazole can react with pent-4-en-1-ol under nucleophilic substitution conditions. Key steps include:

- Cyclocondensation : Use of reagents like ethyl acetoacetate and DMF-DMA for pyrazole ring formation .

- Stereochemical Control : Chiral catalysts (e.g., Sharpless epoxidation catalysts) or chiral auxiliaries to enforce (S)-configuration.

- Purification : Column chromatography with chiral stationary phases (CSPs) or recrystallization from methanol/water mixtures to enhance enantiomeric excess .

- Optimization : Adjust reaction time (e.g., reflux for 25–30 hours for complete conversion ), temperature (60–80°C for nitro-group stability), and solvent polarity (xylene or ethanol) to minimize side products.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

- Techniques :

- NMR : H and C NMR to verify the nitro group (δ ~8.5–9.0 ppm for pyrazole protons) and pent-4-en-1-ol chain (δ 5.2–5.8 ppm for vinyl protons) .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar pyrazole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO) .

- Data Table :

| Peak Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| H NMR | 8.7 (s, 1H) | Pyrazole H |

| H NMR | 5.6 (m, 2H) | Vinyl protons |

Q. How can researchers assess the purity of this compound, and what analytical methods are suitable for detecting impurities?

- Methods :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify enantiomeric excess .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks .

- KF Titration : Determine residual moisture (<0.5% w/w) to prevent nitro-group hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol under reducing conditions?

- Mechanism : The nitro group undergoes stepwise reduction:

- Nitro → Hydroxylamine : Catalytic hydrogenation (H, Pd/C) at 50 psi .

- Hydroxylamine → Amine : Further reduction with Zn/HCl or NaBH .

- Challenges : Competing side reactions (e.g., olefin hydrogenation) require controlled H flow and temperature.

Q. How does the stereochemistry of the pent-4-en-1-ol moiety influence biological activity, and what assays are recommended for structure-activity relationship (SAR) studies?

- SAR Design :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays .

- Computational Docking : Compare (S)- and (R)-enantiomers’ binding affinities via AutoDock Vina .

- Key Finding : The (S)-enantiomer showed 10-fold higher activity in preliminary kinase inhibition assays due to optimal spatial alignment with ATP-binding pockets .

Q. What experimental strategies mitigate degradation of the nitro-pyrazole core during long-term stability studies?

- Stabilization :

- Storage : -20°C under argon to prevent photolytic/oxidative degradation .

- Matrix Additives : Co-formulate with antioxidants (e.g., BHT) in DMSO stocks .

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological targets of this compound?

- DFT Applications :

- Calculate nitro-group reduction potentials (B3LYP/6-311+G(d,p)) to predict redox stability .

- Docking Workflow :

- Use PyMOL and SwissDock to screen against protein databases (e.g., PDB) for target identification .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.